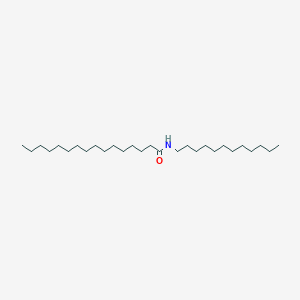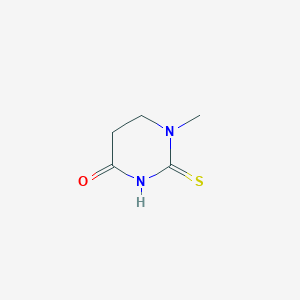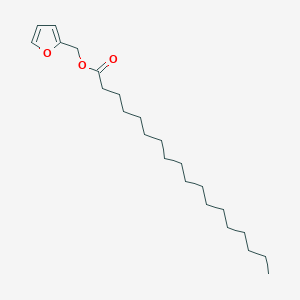
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate is an organic compound belonging to the class of dihydropyridazines It is characterized by a pyridazine ring with two ester groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be synthesized through the photochemical isomerization of dimethyl 1,2-dihydropyridazine-1,2-dicarboxylate . This process involves the use of light to induce the isomerization reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactors to facilitate the isomerization process. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo prototropic isomerization, which involves the rearrangement of hydrogen atoms within the molecule . This process is catalyzed by acids or bases and results in the formation of different isomeric forms with distinct properties.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 1,2-dihydropyridazine-1,2-dicarboxylate: This compound is a precursor to dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate and undergoes photochemical isomerization to form the latter.
1,4-Dihydropyridines: These compounds are structurally similar and have diverse pharmaceutical applications, including their use as calcium channel blockers.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features and the ability to undergo photochemical isomerization. This property makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propiedades
Número CAS |
7309-66-2 |
|---|---|
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-13-7(11)9-5-3-4-6-10(9)8(12)14-2/h3-4H,5-6H2,1-2H3 |
Clave InChI |
KJDLFTFRVCJIDE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CC=CCN1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




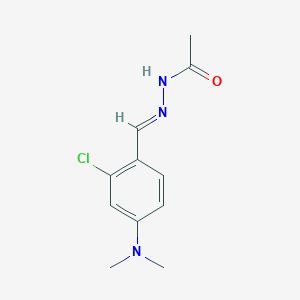
![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)
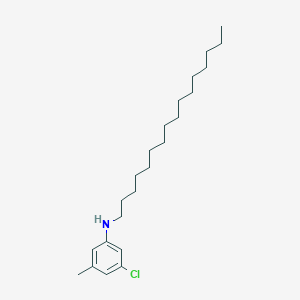



![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)

